Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(1H-imidazol-2-YL)propanoate

mGAT3 GABA transporter subtype selectivity

Ethyl 3-(1H-imidazol-2-yl)propanoate (CAS 172499-76-2) is a heterocyclic ester building block featuring a 1H-imidazole ring attached at the 2-position to a propanoate ethyl ester side chain (C₈H₁₂N₂O₂, MW 168.19 g/mol). It belongs to the class of 1,2-substituted imidazole alkanoic acid derivatives, a scaffold explicitly selected as a lead structure for the development of subtype-selective GABA uptake inhibitors targeting the mGAT3 transporter.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 172499-76-2
Cat. No. B1344064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1H-imidazol-2-YL)propanoate
CAS172499-76-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=NC=CN1
InChIInChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
InChIKeyKQIXNQRMDCPWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1H-imidazol-2-YL)propanoate (CAS 172499-76-2): Core Structural Identity and Pharmacological Relevance for Procurement Decisions


Ethyl 3-(1H-imidazol-2-yl)propanoate (CAS 172499-76-2) is a heterocyclic ester building block featuring a 1H-imidazole ring attached at the 2-position to a propanoate ethyl ester side chain (C₈H₁₂N₂O₂, MW 168.19 g/mol) [1]. It belongs to the class of 1,2-substituted imidazole alkanoic acid derivatives, a scaffold explicitly selected as a lead structure for the development of subtype-selective GABA uptake inhibitors targeting the mGAT3 transporter [2]. The compound serves as the protected ester prodrug form of 3-(1H-imidazol-2-yl)propanoic acid, a pharmacologically validated mGAT3 ligand [3]. Commercially available at ≥95% to ≥98% purity from multiple suppliers, its procurement value is directly tied to the well-characterized structure-activity relationships of the 2-substituted imidazole-propanoate scaffold, which cannot be replicated by 1-substituted, 4-substituted, or 5-substituted regioisomers .

Why Regioisomeric or Scaffold-Homologous Substitution Cannot Replace Ethyl 3-(1H-imidazol-2-YL)propanoate in mGAT3- and WDR5-Targeted Research


The 2-substitution pattern on the imidazole ring of ethyl 3-(1H-imidazol-2-yl)propanoate is not a trivial structural feature—it is the primary determinant of target selectivity and binding affinity in two therapeutically relevant protein systems. In mGAT3 GABA transporter pharmacology, the free acid form 3-(1H-imidazol-2-yl)propanoic acid demonstrates a pronounced selectivity preference for mGAT3 over mGAT1, mGAT2, and mGAT4, whereas the regioisomeric lead 1H-imidazol-4-ylacetic acid exhibits only marginal subtype discrimination (6:1 vs. mGAT2; 3:1 vs. mGAT4) [1]. In the WDR5 WIN-site system, altering the imidazole nitrogen pattern to remove hydrogen bonding at either C261 or S91 abolishes binding (KD > 3 mM for regioisomers 4 and 5), confirming that the 1,2-substitution geometry is pharmacophorically essential [2]. A user attempting to substitute ethyl 3-(1H-imidazol-5-yl)propanoate (CAS 52237-38-4) or ethyl 3-(1H-imidazol-1-yl)propanoate (CAS 1006473-52-4) would introduce a fundamentally different hydrogen-bond donor/acceptor geometry, nullifying the well-characterized selectivity advantages of the 2-yl scaffold .

Quantitative Differentiation Evidence for Ethyl 3-(1H-imidazol-2-YL)propanoate Versus Closest Analogs and Regioisomers


mGAT3 Subtype Selectivity: 2-yl Propanoic Acid Scaffold versus 4-yl Acetic Acid Scaffold

The free acid of the target compound, 3-(1H-imidazol-2-yl)propanoic acid, exhibits a markedly improved mGAT3 selectivity profile compared to the alternative lead scaffold 1H-imidazol-4-ylacetic acid. Although the 2-yl propanoic acid has a slightly higher IC50 (29 μM ± 10) than the 4-yl acetic acid (17 μM ± 3), it achieves pronounced preference for mGAT3 over mGAT1, mGAT2, and mGAT4, whereas the 4-yl scaffold shows only marginal selectivity of 6:1 against mGAT2 and 3:1 against mGAT4 [1]. This selectivity advantage is directly attributable to the 2-substitution pattern and the propanoate side chain length, making the target compound's scaffold uniquely suited for developing mGAT3-selective probes free of off-target GABA transporter inhibition.

mGAT3 GABA transporter subtype selectivity imidazole alkanoic acid

WDR5 WIN-Site Binding Affinity of 2-Substituted Imidazole-Propanoate Analog versus Minimal Imidazole Fragment

Ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate (compound 24), a close structural analog of the target compound differing only by a 4-hydroxymethyl substituent, binds the WDR5 WIN site with KD = 240 ± 10 μM as determined by surface plasmon resonance (SPR) [1]. In contrast, the minimal fragment 2-methyl-imidazole (compound 6), which lacks the propanoate ester extension, exhibits a substantially weaker KD of 2100 μM [2]. The ~8.75-fold improvement in binding affinity conferred by the 2-propanoate ester extension demonstrates that the ethyl 3-(imidazol-2-yl)propanoate scaffold is a validated starting point for structure-guided optimization campaigns, with the cocrystal structure (PDB 6PGE, 1.76 Å resolution) confirming the binding mode within the phenylalanine clamp of the WIN site [3].

WDR5 WIN site protein-protein interaction fragment-based drug discovery surface plasmon resonance

N-Alkylation-Dependent Potency Gain: Parent Scaffold versus Optimized mGAT3 Inhibitor

The 3-(1H-imidazol-2-yl)propanoic acid scaffold, directly accessible from the target ethyl ester via hydrolysis, serves as the parent structure for a series of N-alkylated mGAT3 inhibitors. The unsubstituted parent free acid exhibits an IC50 of 29 μM at mGAT3 [1], while N-alkylation with optimized lipophilic spacers yields compound 12e—(2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid containing a C5O spacer—which achieves a pIC50 value of 5.13 ± 0.04 (IC50 ≈ 7.4 μM) at mGAT3, representing a ~3.9-fold potency improvement [2]. This demonstrates that the target compound's scaffold is a productive starting point for derivatization, with N-alkylation as an established vector for enhancing inhibitory potency while retaining the favorable 2-yl selectivity profile.

mGAT3 inhibitor N-alkylation structure-activity relationship pIC50

Physicochemical and Procurement Differentiation from Regioisomeric Analogs

Ethyl 3-(1H-imidazol-2-yl)propanoate (CAS 172499-76-2) is commercially available at ≥98% purity from multiple established suppliers including Aladdin Scientific, Macklin, and AChemBlock, with documented pricing and consistent stock availability [1]. Its regioisomer ethyl 3-(1H-imidazol-5-yl)propanoate (CAS 52237-38-4) is available only on an inquiry basis with 14-day lead times, and ethyl 3-(1H-imidazol-1-yl)propanoate (CAS 1006473-52-4) carries a different CAS registry (24215-02-9 alias) and distinct MDL identifier (MFCD11651178 vs. MFCD20661662 for the target) . The target compound's computed XLogP3 of 0.5 and topological polar surface area (TPSA) of 55 Ų indicate balanced aqueous/organic solubility suitable for both biochemical assays and synthetic transformations [2].

regioisomer physicochemical properties commercial availability purity

Fragment Ligand Efficiency Benchmark: 2-yl Imidazole-Propanoate Series versus Published WDR5 Fragment Hits

The 2-substituted imidazole series encompassing the target compound's scaffold demonstrates a favorable ligand efficiency profile in WDR5 fragment screening. The initial fragment hit compound 1 ((2-butyl-1H-imidazol-5-yl)methanol) showed KD = 480 μM with LE = 0.41 kcal·mol⁻¹·heavy atom⁻¹ [1]. Optimization through extension at the 2-position yielded compound 24 (the 4-hydroxymethyl analog of the target) with KD = 240 μM, while further elaboration to include aromatic substituents at the 2-position produced compound 37 (KD = 4.5 μM), representing a >100-fold improvement from the initial fragment hit while maintaining a well-characterized binding mode validated by 13 cocrystal structures with WDR5 at resolutions of 1.50–2.45 Å [2]. The target compound's scaffold occupies a validated position within this ligand efficiency trajectory, positioned between the minimal fragment (KD ~2 mM) and the optimized lead (KD 4.5 μM).

ligand efficiency WDR5 fragment screening SPR crystallography

Validated Application Scenarios for Ethyl 3-(1H-imidazol-2-YL)propanoate Based on Quantitative Differentiation Evidence


Development of Subtype-Selective mGAT3 GABA Uptake Inhibitors for Neurological Disorder Research

Hydrolyze the ethyl ester to the free acid 3-(1H-imidazol-2-yl)propanoic acid, then perform N-alkylation with lipophilic spacers (C3–C6 alkyl or alkyl-ether chains) to generate mGAT3 inhibitors. The 2-yl propanoic acid scaffold provides markedly improved mGAT3 selectivity over mGAT2 and mGAT4 compared to the 1H-imidazol-4-ylacetic acid alternative, which shows only marginal 3:1–6:1 discrimination [1]. N-alkylated derivatives can reach pIC50 values of 5.13, surpassing the potency of SNAP-5294 [2]. This scaffold is thus appropriate for CNS drug discovery programs targeting epilepsy, Parkinson's disease, and migraine where enhanced GABAergic tone via selective mGAT3 inhibition is therapeutically desirable.

WDR5 WIN-Site Fragment Elaboration for MLL-Rearranged Leukemia Chemical Probe Development

Use ethyl 3-(1H-imidazol-2-yl)propanoate as a synthetic precursor for 2-substituted imidazole derivatives targeting the WDR5 WIN site. The 4-hydroxymethyl analog (compound 24) co-crystallizes with WDR5 at 1.76 Å resolution and achieves KD = 240 μM by SPR [3]. Further elaboration from the 2-position of the imidazole ring with aromatic substituents has been demonstrated to improve binding affinity to low micromolar levels (compound 37, KD = 4.5 μM), validating the scaffold as a tractable starting point for structure-guided optimization [4]. The imidazole headgroup additionally serves as an arginine mimetic with potential utility in improving permeability of peptidomimetic WDR5 ligands.

Synthesis of Imidazole-Containing Bioactive Molecular Libraries via Ester Functional Group Manipulation

Leverage the ethyl ester functionality of ethyl 3-(1H-imidazol-2-yl)propanoate for further derivatization, including amidation, reduction, and transesterification reactions, to generate diverse compound libraries. The compound's computed XLogP3 of 0.5 and TPSA of 55 Ų provide a balanced lipophilicity profile compatible with both organic synthesis workflows and subsequent aqueous biochemical assay conditions [5]. The 2-substitution pattern on the imidazole ring ensures that all derivatives retain the critical hydrogen-bond donor/acceptor geometry required for mGAT3 and WDR5 target engagement, as altering this pattern (e.g., to 1-substituted or 4-substituted regioisomers) has been shown to abolish binding affinity (KD > 3 mM for regioisomers 4 and 5 in WDR5 SPR assays) [6].

Quality-Control-Validated Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Batch Consistency

Procure ethyl 3-(1H-imidazol-2-yl)propanoate at ≥98% purity from suppliers such as Aladdin Scientific, Macklin, or AChemBlock, with pricing documented at approximately 1260 CNY/1g (Macklin) and 360 USD/1g (AChemBlock) [7]. The unique MDL identifier MFCD20661662 distinguishes it from the 1-yl regioisomer (MFCD11651178), ensuring procurement accuracy. The compound's storage condition of 0–8°C (AChemBlock) or room temperature (alternative suppliers) supports flexible inventory management. This reliable supply chain, combined with well-characterized spectroscopic properties, makes the compound suitable for multi-step synthetic campaigns where regioisomeric purity is critical for downstream biological reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(1H-imidazol-2-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.